molecular formula C9H7ClF5N5O2 B12339985 (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine

(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine

Cat. No.: B12339985
M. Wt: 347.63 g/mol
InChI Key: FKDWGFOCCQNZCZ-UHFFFAOYSA-N
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Description

(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’'-nitroguanidine is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a difluoroethyl and nitroguanidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’'-nitroguanidine typically involves multiple steps, starting with the preparation of the pyridine ring. The chlorination and trifluoromethylation of the pyridine ring are crucial steps that require specific reagents and conditions. The difluoroethyl group is then introduced through a series of reactions involving fluorinating agents. Finally, the nitroguanidine moiety is attached using nitration and guanidination reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’'-nitroguanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or nitro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’'-nitroguanidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for developing new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for developing new pharmaceuticals and agrochemicals.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’'-nitroguanidine is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’'-nitroguanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: A related compound with a similar pyridine ring structure but lacking the difluoroethyl and nitroguanidine groups.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another similar compound with additional fluorine substitution on the pyridine ring.

Uniqueness

(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’'-nitroguanidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H7ClF5N5O2

Molecular Weight

347.63 g/mol

IUPAC Name

1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-2-nitroguanidine

InChI

InChI=1S/C9H7ClF5N5O2/c10-5-1-4(9(13,14)15)2-17-6(5)8(11,12)3-18-7(16)19-20(21)22/h1-2H,3H2,(H3,16,18,19)

InChI Key

FKDWGFOCCQNZCZ-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=NC(=C1Cl)C(CN/C(=N/[N+](=O)[O-])/N)(F)F)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1Cl)C(CNC(=N[N+](=O)[O-])N)(F)F)C(F)(F)F

Origin of Product

United States

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